Chemical properties and structure of 2,4-Dichloro-5-fluorobenzene-1-sulfonamide
Chemical properties and structure of 2,4-Dichloro-5-fluorobenzene-1-sulfonamide
Executive Summary
2,4-Dichloro-5-fluorobenzene-1-sulfonamide (CAS: 874773-67-8 ) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of bioactive sulfonamide derivatives.[1][2] Characterized by a unique substitution pattern—two chlorine atoms, one fluorine atom, and a sulfonamide moiety—this molecule offers distinct regioselective handles for medicinal chemistry campaigns.[3] Its core value lies in the orthogonal reactivity of its substituents: the sulfonamide nitrogen acts as a nucleophile for alkylation, while the electron-deficient aromatic ring allows for site-selective nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2,4-Dichloro-5-fluorobenzene-1-sulfonamide |
| Common Synonyms | 2,4-Dichloro-5-fluorobenzenesulfonamide |
| CAS Number | 874773-67-8 |
| Molecular Formula | |
| Molecular Weight | 244.07 g/mol |
| SMILES | NS(=O)(=O)c1cc(F)c(Cl)cc1Cl |
Physical Properties
| Property | Value (Experimental/Predicted) | Context |
| Appearance | White to off-white crystalline solid | Standard solid-state form |
| Melting Point | 153–156 °C (Predicted) | High lattice energy due to H-bonding network |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; lipophilic scaffold |
| pKa (Sulfonamide) | ~10.0 | Weakly acidic N-H proton; deprotonatable by weak bases ( |
| LogP | ~2.3 | Moderate lipophilicity suitable for drug-like space |
Structural Analysis & Electronic Effects
The molecule's reactivity is dictated by the interplay of four substituents on the benzene ring. Understanding these electronic vectors is crucial for predicting reaction outcomes.
-
Sulfonamide (
) at C1: A strong electron-withdrawing group (EWG) via induction ( ) and resonance ( ). It strongly activates the ortho (C2) and para (C4) positions for nucleophilic attack. -
Chlorine at C2 (
): Sterically hinders the sulfonamide group but provides inductive withdrawal. It is activated for displacement but less so than C4 due to steric crowding. -
Chlorine at C4 (
): Located para to the activating sulfonamide. This is the most electron-deficient carbon accessible to nucleophiles, making it the primary "hotspot" for . -
Fluorine at C5 (
): Situated meta to the sulfonamide. Unlike ortho/para halogens, it is not activated by the sulfonyl group via resonance. Consequently, the C–F bond is relatively inert to nucleophilic displacement, allowing the fluorine to be retained as a metabolic blocker or binding element in the final drug candidate.
3D Conformation
The sulfonamide group adopts a tetrahedral geometry at the sulfur atom. The N-H protons function as hydrogen bond donors, while the sulfonyl oxygens are acceptors. In the crystal lattice, these interactions typically form strong intermolecular dimers or chains, contributing to the molecule's high melting point and low solubility in non-polar solvents.
Synthetic Pathways[2][10]
The industrial preparation of 2,4-Dichloro-5-fluorobenzene-1-sulfonamide typically follows a two-step sequence starting from 2,4-dichloro-1-fluorobenzene.[1]
Synthesis Protocol
Step 1: Chlorosulfonation
The precursor, 2,4-dichloro-1-fluorobenzene, is treated with excess chlorosulfonic acid (
-
Regioselectivity Logic: The fluorine atom (at C1) is an ortho/para director. The chlorines (at C2, C4) are also ortho/para directors.
-
F directs to C2 (blocked), C6.
-
Cl(2) directs to C3, C5.
-
Cl(4) directs to C3, C5.
-
Result: The cooperative directing effects of the two chlorine atoms strongly favor electrophilic substitution at C5 . Steric hindrance at C3 (between two halogens) further precludes substitution there.
-
-
Intermediate: 2,4-Dichloro-5-fluorobenzenesulfonyl chloride (CAS: 874773-65-6).[4]
Step 2: Amination The sulfonyl chloride is reacted with aqueous ammonia or ammonia gas in an organic solvent (e.g., THF, DCM).
-
Mechanism:[5][6][7][8] Nucleophilic acyl substitution at the sulfur atom.
-
Outcome: Quantitative conversion to the sulfonamide.
Figure 1: Synthetic route highlighting the regioselective introduction of the sulfonyl group driven by cooperative directing effects.
Reactivity Profile & Applications
Nucleophilic Aromatic Substitution ( )
This is the most critical reaction for drug development. The scaffold allows for the selective replacement of the 4-chloro substituent while preserving the 5-fluoro group.
-
Reaction: Treatment with primary or secondary amines (e.g., morpholine, piperazine) in the presence of a base (DIEA,
) and heat (DMSO, 80–100 °C). -
Selectivity Mechanism:
-
C4-Cl: Located para to the electron-withdrawing
.[1] The Meisenheimer complex formed upon attack at C4 is stabilized by resonance delocalization onto the sulfonyl oxygens. -
C5-F: Located meta to the
. Attack here generates a Meisenheimer complex that cannot be stabilized by the sulfonyl group. Thus, C5-F is kinetically inert to in this system. -
C2-Cl: Located ortho. While electronically activated, it is sterically shielded by the bulky sulfonamide group, making C4 the faster reaction site.
-
Sulfonamide N-Alkylation
The sulfonamide nitrogen (
-
Protocol:
. -
Utility: Allows tuning of solubility and permeability (LogD) in drug candidates.
Figure 2: Divergent reactivity map showing the selective C4-displacement and N-alkylation pathways.
Safety & Handling
-
Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
PubChem Compound Summary. (2025). 2,4-Dichloro-5-fluorobenzenesulfonyl chloride (Precursor Data). National Center for Biotechnology Information. Link
-
BLD Pharm. (2025). Product Catalog: 2,4-Dichloro-5-fluorobenzenesulfonamide (CAS 874773-67-8).[1] Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for regioselectivity rules).
-
Sigma-Aldrich. (2025). Safety Data Sheet: Chlorobenzenesulfonamide derivatives. Link
Sources
- 1. 146533-46-2|3-Chloro-4-fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 51527-73-2|2,4,6-Trichlorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic_aromatic_substitution [chemeurope.com]
- 7. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
